1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Amination: Introduction of amine groups to the phenyl ring or ethyl chain.
Common Reagents and Conditions
Bromination: Bromine, acetic acid, water.
Reduction: Diisobutylaluminium hydride (DIBAL), toluene, diethyl ether.
Amination: Various amine sources and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylalkylamines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine atom, ethoxy group, and methyl group on the phenyl ring can influence its binding affinity and activity. The ethylamine moiety may interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-methoxy-4-methylphenyl)-ethylamine hydrochloride
- 1-(2-Bromo-5-ethoxy-4-chlorophenyl)-ethylamine hydrochloride
- 1-(2-Bromo-5-ethoxy-4-methylphenyl)-propylamine hydrochloride
Uniqueness
1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is unique due to the specific combination of functional groups on the phenyl ring. The presence of the ethoxy group and the specific positioning of the bromine and methyl groups can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-bromo-5-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-4-14-11-6-9(8(3)13)10(12)5-7(11)2;/h5-6,8H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWTZZKDAPVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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